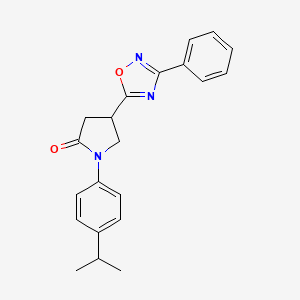

1-(4-Isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals and research compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, and the attachment of the phenyl and isopropylphenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The oxadiazole ring is generally quite stable, but could potentially be involved in reactions with strong nucleophiles or electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the oxadiazole ring could contribute to the compound’s stability and possibly its solubility in certain solvents.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including oxadiazoles, dihydropyrroles, and pyrroles, highlights the utility of certain chemical groups in activating reactions for preparing these compounds. The process involves the use of hydrazinocarbonyl groups, which under certain conditions, can lead to the formation of complex heterocyclic structures. This area of study is crucial for developing new pharmaceuticals and materials with unique properties (Lin, Yang, & Tien, 1999).

Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs is a significant area of research. Compounds containing oxadiazole structures have been identified as efficient hole-blocking materials, contributing to the enhanced performance of OLEDs. This research is pivotal for advancing display technology, offering insights into the synthesis of materials that can lead to devices with better efficiency and longer lifespans (Wang et al., 2001).

Fluorescent pH Sensors

The design and synthesis of fluorescent pH sensors using heteroatom-containing organic fluorophores demonstrate the application of oxadiazole derivatives in creating sensitive and reversible sensors. These sensors can detect changes in pH in both solution and solid states, making them valuable tools for various biochemical and environmental monitoring applications (Yang et al., 2013).

Anticancer Agents

The discovery and development of novel anticancer agents is a critical area of medicinal chemistry. Compounds based on the 1,2,4-oxadiazole scaffold have shown potential as apoptosis inducers, offering a promising route for cancer treatment. This research underscores the importance of structure-activity relationship (SAR) studies in identifying new therapeutic agents (Zhang et al., 2005).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.

Orientations Futures

The study of oxadiazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. This particular compound could be of interest in various fields, including drug discovery and materials science.

Propriétés

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14(2)15-8-10-18(11-9-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-3-5-7-16/h3-11,14,17H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHSEIUBUSXSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2869423.png)